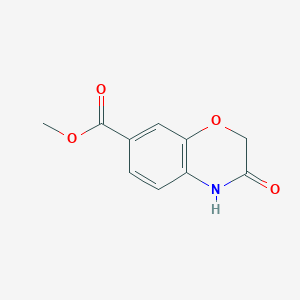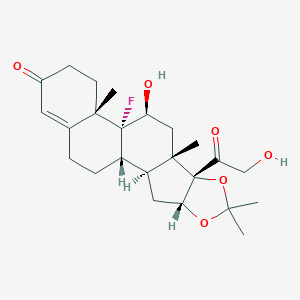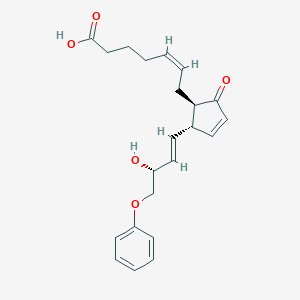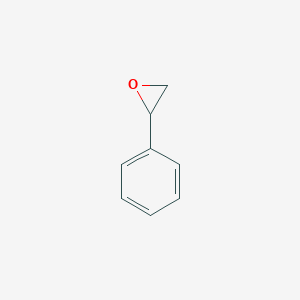
3-Hydroxysulfolane
Vue d'ensemble
Description
Tetrahydrothiophene-3-ol 1,1-dioxide, also known as Tetrahydrothiophene-3-ol 1,1-dioxide, is a useful research compound. Its molecular formula is C4H8O3S and its molecular weight is 136.17 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrahydrothiophene-3-ol 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147314. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrahydrothiophene-3-ol 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrothiophene-3-ol 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés esters
Le 3-hydroxysulfolane est utilisé dans la synthèse de composés esters, en particulier dans la production de ses propres esters. Une méthode pour produire ces esters consiste à traiter le sulfolane avec une solution alcaline aqueuse pour obtenir du this compound, suivie d'une neutralisation avec un acide . Ces esters sont importants comme intermédiaires dans la synthèse de divers produits chimiques.
Monomères de polymérisation
Le composé sert de monomère pour la polymérisation, en particulier sous la forme d'esters d'acides carboxyliques insaturés . Ces monomères contenant du soufre sont essentiels pour créer des polymères divers avec des propriétés spécifiques, telles qu'une durabilité accrue ou une résistance chimique.
Composants d'électrolyte pour batteries
La recherche indique que les dérivés du this compound, tels que les électrolytes à base de sulfone, sont prometteurs pour améliorer la stabilité des batteries lithium-ion . Cette application est particulièrement pertinente pour le développement de batteries haute performance pour les véhicules électriques et l'électronique portable.
Mécanisme D'action
Target of Action
3-Hydroxysulfolane, also known as 1,1-dioxothiolan-3-ol, Tetrahydrothiophene-3-ol 1,1-dioxide, or Sulfolan-3-ol, is a metabolite of busulfan . Busulfan is a chemotherapy drug primarily used as part of a conditioning regimen prior to hematopoietic stem cell transplantation to treat chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) among other hematological malignancies . Therefore, the primary targets of this compound are likely to be similar to those of busulfan, which are the DNA in cancer cells .
Mode of Action
Busulfan, the parent compound, is a bifunctional alkylating agent that destroys cancerous cells by interfering with their dna, thereby preventing them from further dividing and ultimately leading to cell death through apoptosis .
Biochemical Pathways
Busulfan is primarily metabolized in the liver by glutathione s-transferases (GSTs) to form various metabolites, including tetrahydrothiophenium ion (THT+), tetrahydrothiophene 1-oxide, sulfolane, and this compound . The metabolism of busulfan and its metabolites involves several biochemical pathways, including the glutathione pathway .
Pharmacokinetics
It is extensively metabolized, and less than 2% is excreted renally unchanged . The bioavailability of busulfan is highly variable, even with IV administration . The clearance and volume of distribution of busulfan and its metabolite sulfolane have been studied .
Result of Action
As a metabolite of busulfan, it may contribute to the overall therapeutic effect of busulfan, which includes the eradication of cancerous stem cells and residual hematopoiesis before bone marrow transplantation .
Action Environment
The action of this compound, like that of many drugs, can be influenced by various environmental factors. For instance, the method for producing this compound involves treating sulfolane with an aqueous alkali solution and neutralizing the aqueous solution with acid to obtain a neutralized liquid . This suggests that the pH and the presence of certain ions in the environment could potentially influence the stability and efficacy of this compound.
Analyse Biochimique
Biochemical Properties
It is known that 3-Hydroxysulfolane is a metabolite of busulfan, an alkylating agent used in chemotherapy . The metabolism of busulfan involves several enzymes, including glutathione transferases (GSTs), cytochrome P450 enzymes (CYPs), and flavin-containing monooxygenase-3 (FMO3) .
Cellular Effects
It has been suggested that this compound may contribute to hypothermic changes observed in rabbits administered sulfolane
Molecular Mechanism
It is believed to be involved in the metabolism of busulfan, where it is formed through the oxidation of sulfolane . The exact mechanism of this oxidation process is not clear, but it could potentially be mediated by CYPs or other oxidases .
Metabolic Pathways
This compound is involved in the metabolic pathway of busulfan. Busulfan is metabolized mainly in the liver by conjugation with glutathione (GSH) via GSTs . Other oxidative enzymes (CYP, FMO) and ABC/MDR drug transporters likely contribute to the overall clearance of busulfan .
Propriétés
IUPAC Name |
1,1-dioxothiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c5-4-1-2-8(6,7)3-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXKVIWWXBYXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315944 | |
| Record name | 3-Hydroxysulfolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13031-76-0 | |
| Record name | 3-Hydroxysulfolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-3-ol, tetrahydro-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13031-76-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxysulfolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxytetrahydrothiophene 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















